N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine
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Overview
Description
N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H16N4O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine typically involves the nitration of a pyrazole derivative followed by alkylation. One common method includes the nitration of 1H-pyrazole-3-amine to introduce the nitro group at the 4-position. This is followed by the alkylation of the nitrogen atoms with isopropyl groups under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N,1-Diisopropyl-4-amino-1H-pyrazol-3-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Scientific Research Applications
N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-amine: A precursor in the synthesis of N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine.
4-Nitro-1H-pyrazole: Similar in structure but lacks the isopropyl groups.
N-Isopropyl-4-nitro-1H-pyrazol-3-amine: Similar but with only one isopropyl group.
Uniqueness
This compound is unique due to the presence of both nitro and isopropyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-nitro-N,1-di(propan-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)10-9-8(13(14)15)5-12(11-9)7(3)4/h5-7H,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAZROCZAYQGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C=C1[N+](=O)[O-])C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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